molecular formula C29H32N6O3 B062420 2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid CAS No. 166592-21-8

2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid

Katalognummer B062420
CAS-Nummer: 166592-21-8
Molekulargewicht: 512.6 g/mol
InChI-Schlüssel: JBQDMYZGSBABOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid, also known as BTA-EG4 or BTA-EG4-NH2, is a peptide-based compound that has gained attention in the scientific community due to its potential applications in research and medicine.

Wissenschaftliche Forschungsanwendungen

2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid has been used in various scientific research applications, including drug delivery, cancer treatment, and imaging. The compound has been shown to effectively deliver drugs to specific cells and tissues, which can reduce the potential side effects of traditional drug delivery methods. 2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid has also been investigated for its potential use in cancer treatment, as it has been shown to selectively target cancer cells while leaving healthy cells unharmed. Additionally, 2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid has been used in imaging studies to visualize specific cells and tissues.

Wirkmechanismus

2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid works by selectively binding to certain receptors on the surface of cells. Once bound, the compound can enter the cell and deliver drugs or other therapeutic agents directly to the target site. The specificity of 2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid for certain cell types makes it a promising tool for targeted drug delivery and cancer treatment.
Biochemical and Physiological Effects
2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid has been shown to have low toxicity levels in animal studies, indicating that it may be safe for use in humans. The compound has also been shown to have a low immunogenicity, meaning that it is unlikely to trigger an immune response in the body. Additionally, 2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid has been shown to have a long half-life, which can increase the effectiveness of drug delivery.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid in lab experiments is its specificity for certain cell types, which can reduce the potential for off-target effects. Additionally, the compound can be used to deliver a wide range of therapeutic agents, including drugs, imaging agents, and other molecules. However, one limitation of using 2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid is its complex synthesis process, which can make it difficult and costly to produce in large quantities.

Zukünftige Richtungen

There are numerous potential future directions for research involving 2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid. One area of interest is the development of new drug delivery methods using 2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid, including the delivery of gene therapies and other novel therapeutics. Additionally, 2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid could be further investigated for its potential use in cancer treatment, as well as its applications in imaging and diagnostics. Further research is also needed to optimize the synthesis process for 2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid, which could increase its availability and reduce costs.

Synthesemethoden

2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid is synthesized through a series of chemical reactions involving the coupling of various amino acids and other chemical compounds. The synthesis process involves the use of protective groups to ensure that the desired chemical reactions occur in the correct sequence. The final product is purified using chromatography techniques to remove any impurities.

Eigenschaften

CAS-Nummer

166592-21-8

Produktname

2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid

Molekularformel

C29H32N6O3

Molekulargewicht

512.6 g/mol

IUPAC-Name

2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid

InChI

InChI=1S/C29H32N6O3/c1-2-3-17-35(27(36)20-34(21-28(37)38)18-22-9-5-4-6-10-22)19-23-13-15-24(16-14-23)25-11-7-8-12-26(25)29-30-32-33-31-29/h4-16H,2-3,17-21H2,1H3,(H,37,38)(H,30,31,32,33)

InChI-Schlüssel

JBQDMYZGSBABOI-UHFFFAOYSA-N

SMILES

CCCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CN(CC4=CC=CC=C4)CC(=O)O

Kanonische SMILES

CCCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CN(CC4=CC=CC=C4)CC(=O)O

Synonyme

N-n-butyl-N-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl-(N-(carboxymethyl)benzylamino)acetamide
TH 142177
TH-142177

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.